molecular formula C18H12FN3O3 B2364420 N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849229-24-9

N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2364420
CAS No.: 849229-24-9
M. Wt: 337.31
InChI Key: ZSHUAHDGLRPWMQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and benzofuro[3,2-d]pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Cyclization: reactions to form the benzofuro[3,2-d]pyrimidine core.

    Acylation: reactions to attach the acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor binding: Modulating the activity of receptors on cell surfaces.

    Signal transduction: Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHUAHDGLRPWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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